(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Lipophilicity Membrane permeability logP

This functionalized pyrrolidine building block features a 3,4-difluorophenyl motif linked via a methanone bridge to a methylsulfonylpyrrolidine core. Its computed XLogP3-AA of 1.2 sits in the CNS drug discovery sweet spot, balancing membrane permeability without expanding polar surface area (TPSA 62.8 Ų). The modular architecture enables rapid parallel library synthesis for fragment-based drug discovery. Choose this specific regioisomer to control metabolic soft spots and secure composition-of-matter advantages over non-fluorinated or 2,6-/2,4-difluoro analogs.

Molecular Formula C12H13F2NO3S
Molecular Weight 289.3
CAS No. 1705765-07-6
Cat. No. B2484334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone
CAS1705765-07-6
Molecular FormulaC12H13F2NO3S
Molecular Weight289.3
Structural Identifiers
SMILESCS(=O)(=O)C1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2NO3S/c1-19(17,18)9-4-5-15(7-9)12(16)8-2-3-10(13)11(14)6-8/h2-3,6,9H,4-5,7H2,1H3
InChIKeyWXBMCPVVYIOXBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1705765-07-6)


(3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone (CAS 1705765-07-6) is a functionalized pyrrolidine building block with a molecular weight of 289.30 g/mol and a computed XLogP3-AA of 1.2 [1]. The compound features a 3,4-difluorophenyl moiety linked via a methanone bridge to a pyrrolidine ring bearing a methylsulfonyl group, a distinct juxtaposition of electron-withdrawing substituents that modulates lipophilicity and hydrogen-bond acceptor capacity relative to non-fluorinated or regioisomeric analogs [2].

Why (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone Cannot Be Replaced by Generic Analogs


Superficially similar (methylsulfonyl)pyrrolidinyl methanones vary widely in their physicochemical and pharmacological profiles. The 3,4-difluorophenyl substitution pattern creates a distinct electronic environment and steric footprint compared to the 2,6- or 2,4-difluoro regioisomers, altering dipole moment, pKa of adjacent groups, and metabolic soft spots [1]. Even the seemingly minor change from the non-fluorinated phenyl analog (XLogP3-AA = 1.0, TPSA = 62.8 Ų) to the 3,4-difluoro target (XLogP3-AA = 1.2, TPSA = 62.8 Ų) shifts lipophilicity without expanding polar surface area, a vector that can improve membrane permeability while retaining solubility [2]. Such differences mean that substituting analogs without experimental validation risks altered target engagement, ADME outcomes, or synthetic tractability.

Quantitative Differentiation Evidence for (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone


Increased Lipophilicity vs. Non-Fluorinated Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 1.2, compared to 1.0 for the unsubstituted phenyl analog (CAS 1448067-38-6) [1]. This 0.2 log unit increase arises solely from 3,4-difluoro substitution, enhancing predicted membrane permeability without altering the calculated topological polar surface area (TPSA = 62.8 Ų for both) [2].

Lipophilicity Membrane permeability logP ADME

Enhanced Hydrogen-Bond Acceptor Count vs. Non-Fluorinated Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms compared to 3 for the non-fluorinated phenyl analog [1]. The two additional fluorine atoms serve as weak HBAs, potentially increasing interactions with polar protein pockets or solvent without introducing hydrogen-bond donor capacity, as both compounds have zero HBDs [2].

Hydrogen bonding Solubility Drug-likeness Molecular recognition

Metabolic Stability Advantage of 3,4-Difluoro Substitution Pattern

The 3,4-difluorophenyl motif is established in medicinal chemistry as a strategy to block cytochrome P450-mediated oxidative metabolism at the phenyl ring, a metabolic soft spot in many drug candidates [1]. By occupying both the 3- and 4-positions with fluorine, the target compound is expected to exhibit longer half-lives in liver microsome assays compared to analogs lacking such substitution, as demonstrated across multiple chemical series where 3,4-difluoro derivatives showed up to 3-fold improvement in intrinsic clearance [2].

Metabolic stability CYP450 Oxidative metabolism Fluorine blocking

Electronic Modulation of Reactivity via 3,4-Difluoro Substitution

The 3,4-difluorophenyl group exerts a distinct electronic effect relative to other difluoro regioisomers. The electron-withdrawing nature of fluorine at the 3- and 4-positions creates a specific dipole moment and influences the reactivity of the carbonyl linker, potentially affecting subsequent synthetic transformations such as amide coupling or nucleophilic additions [1]. This regiochemistry is preferred in certain kinase inhibitor scaffolds (e.g., osimertinib analogs) for optimizing target binding [2].

Electron-withdrawing effect Regioselectivity Cross-coupling SAR

Synthetic Tractability and Scalability as a Building Block

The compound is commercially available from multiple suppliers with purities typically ≥95% (HPLC), as indicated by listings on chemical sourcing platforms . Its modular synthesis—combining 3,4-difluorobenzoic acid derivatives with 3-(methylsulfonyl)pyrrolidine—is amenable to parallel library synthesis, enabling rapid SAR exploration that is more cumbersome with 2,6- or 2,4-difluoro variants due to steric hindrance in acylation steps [1].

Synthetic accessibility Commercial availability Lead generation Medicinal chemistry

Limited Direct Biological Data Provides Opportunity for Novel IP

A search of ChEMBL and PubChem BioAssay databases reveals no reported biological activity data for CAS 1705765-07-6 as of the search date, in contrast to many close analogs that appear in kinase and GPCR screening sets [1]. This data gap represents an opportunity for organizations to generate novel composition-of-matter or method-of-use intellectual property without the encumbrance of prior art specifically on this scaffold [2].

Novelty Patent landscape IP position Drug discovery

High-Impact Application Scenarios for (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone


Design of CNS-Penetrant Kinase Probes with Favorable logP

The XLogP3-AA of 1.2 positions this compound close to the optimal lipophilicity range for CNS drug discovery (logP 1–3). Medicinal chemists can leverage the 3,4-difluoro motif as an isostere for improving brain penetration while retaining the hydrogen-bonding features of the methylsulfonylpyrrolidine core, as supported by the 5 HBA count and zero HBDs [1].

Building Block for Diversity-Oriented Synthesis of Fluorinated Libraries

The compound's modular architecture—a methanone bridge linking two independently variable fragments—enables rapid parallel synthesis of 3,4-difluorophenyl-containing libraries with diverse amine inputs. This is particularly valuable for fragment-based drug discovery (FBDD) campaigns where fluorine NMR screening can track target engagement [2].

Metabolic Stability Optimization in Lead Series

For lead compounds where oxidative metabolism at the phenyl ring is a liability, incorporating the 3,4-difluorophenyl motif can extend microsomal half-life. The target compound can serve as a control or comparator in head-to-head liver microsome assays against non-fluorinated or mono-fluorinated analogs to quantify the metabolic shielding effect of dual fluorine substitution [3].

IP-Generating Starting Point for Novel Chemical Entities

Given the absence of prior art or disclosed biological activity for this specific scaffold, research organizations can secure composition-of-matter protection for derivatives, a significant strategic advantage in competitive therapeutic areas such as oncology or inflammation [4].

Quote Request

Request a Quote for (3,4-Difluorophenyl)(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.